N-Phenyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by its unique structure which includes a phenyl group attached to the nitrogen atom of the indazole moiety. This compound has garnered attention due to its potential biological activities, particularly in cancer research, where it has been shown to inhibit various cancer cell lines.
N-Phenyl-1H-indazol-3-amine can be synthesized through several methods, including transition metal-catalyzed reactions and reductive cyclization processes. Its relevance in medicinal chemistry stems from its ability to interact with key biological targets, such as tyrosine-protein kinases.
This compound is classified as an indazole derivative. Indazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at non-adjacent positions. N-Phenyl-1H-indazol-3-amine specifically features a phenyl substituent at the nitrogen atom, which influences its chemical reactivity and biological properties.
The synthesis typically begins with the formation of an indazole core through various reactions involving hydrazines or hydrazones. Subsequent steps involve functionalizing the indazole with phenyl groups through electrophilic aromatic substitution or coupling reactions.
N-Phenyl-1H-indazol-3-amine has a distinct molecular structure characterized by:
The molecular formula for N-Phenyl-1H-indazol-3-amine is C13H10N2, with a molecular weight of approximately 210.24 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used to confirm its structure.
N-Phenyl-1H-indazol-3-amine can participate in various chemical reactions:
Common reagents used include:
The mechanism of action for N-Phenyl-1H-indazol-3-amine primarily involves its interaction with specific biomolecules:
Studies have demonstrated that N-Phenyl-1H-indazol-3-amines exhibit significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents in oncology.
N-Phenyl-1H-indazol-3-amine typically appears as a crystalline solid with moderate solubility in organic solvents.
The compound is stable under normal conditions but may undergo reactions typical of amines and aromatic compounds, including electrophilic substitution and nucleophilic attack.
Relevant data includes:
N-Phenyl-1H-indazol-3-amine has several scientific uses:
The indazole nucleus represents a privileged scaffold in medicinal chemistry, with N-Phenyl-1H-indazol-3-amine derivatives emerging as structurally novel compounds exhibiting remarkable biological properties. The journey began with the discovery of natural indazole alkaloids like nigellicine, nigeglanine, and nigellidine from medicinal plants, which demonstrated intriguing biological activities [9]. However, synthetic indazole derivatives have far surpassed their natural counterparts in therapeutic applications. Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), developed in the 1970s, pioneered the use of indazole scaffolds in oncology by selectively inhibiting energy metabolism in neoplastic cells [1]. The 21st century witnessed an explosion of interest with FDA approvals of pivotal indazole-based drugs including pazopanib (VEGFR/PDGFR inhibitor), axitinib (VEGF inhibitor), and niraparib (PARP inhibitor) [2] [9]. These clinical successes validated the structural capability of indazole derivatives to interfere with critical oncogenic pathways, positioning N-Phenyl-1H-indazol-3-amine derivatives as promising candidates for rational drug design in targeted cancer therapies.
Table 1: Historical Development of Therapeutically Significant Indazole Derivatives
Compound | Year | Therapeutic Application | Significance |
---|---|---|---|
Lonidamine | 1970s | Anticancer (energy metabolism disruptor) | First indazole derivative with clinical anticancer activity |
Pazopanib | 2009 | Renal cell carcinoma (multi-kinase inhibitor) | FDA-approved; validated VEGFR targeting |
Axitinib | 2012 | Renal cell carcinoma (VEGFR inhibitor) | FDA-approved; demonstrated indazole scaffold flexibility |
Niraparib | 2017 | Ovarian cancer (PARP inhibitor) | FDA-approved; expanded indazole applications beyond kinase inhibition |
Entrectinib | 2019 | NSCLC (ALK/ROS1 inhibitor) | FDA-approved; highlighted CNS penetration capabilities |
N-Phenyl-1H-indazol-3-amine functions as a critical hinge-binding motif in kinase inhibitors, mimicking the adenine moiety of ATP to competitively occupy the kinase ATP-binding pocket. The scaffold's structural versatility enables strategic substitutions that enhance potency and selectivity. Position N1 allows derivatization through carboxamide linkages, while the C5 position can be functionalized with aromatic groups via Suzuki coupling to extend into hydrophobic regions [2] [6]. The 3-amino group serves as a hydrogen bond donor-acceptor pair that forms essential interactions with kinase hinge residues, particularly the backbone carbonyl of Glu562 and amide of Ala564 in FGFR1 [8]. In Bcr-Abl inhibition, this pharmacophore overcomes the notorious T315I "gatekeeper" mutation when combined with flexible linkers like diacylethylenediamine or diacylpiperazine [4]. The incorporation of meta-substitutions on the N-phenyl ring, particularly electron-withdrawing groups like fluorine, significantly enhances cellular permeability and binding affinity through halogen bonding and lipophilicity optimization [6] [8]. Recent studies demonstrate that 5-phenyl substitution dramatically improves FGFR1 inhibition (IC₅₀ < 4.1 nM) by extending into the hydrophobic back pocket [6].
Table 2: Structure-Activity Relationship of Key N-Phenyl-1H-indazol-3-amine Derivatives
R-Group Position | Substituent | Kinase Target | Biological Activity | Structural Advantage |
---|---|---|---|---|
C5 | 3,5-Difluorophenyl | FGFR1 | IC₅₀ < 4.1 nM | Enhanced hydrophobic interactions and cellular permeability |
C5 | 3-Methoxyphenyl | FGFR2 | IC₅₀ = 2.0 ± 0.8 nM | Optimal solvent-front interactions |
N1 | Piperazine carboxamide | Bcr-AblT315I | K562 GI₅₀ = 0.0153 μM | Improved solubility and mutant kinase inhibition |
N1 | Mercaptoacetamide | HepG2 | IC₅₀ = 3.32 μM | HDAC inhibitory activity but high cytotoxicity |
C3 | Benzamide | FGFR1 | IC₅₀ = 3.3 nM | Extended hinge region binding |
Despite promising developments, significant structural optimization challenges persist for N-Phenyl-1H-indazol-3-amine derivatives. The planar conformation of 4-phenyl-1H-indazol-3-amine creates high-energy barriers for ATP pocket entry due to steric clashes with kinase gatekeeper residues [4]. This limitation necessitates innovative linker designs to improve binding kinetics. Selectivity optimization remains elusive, as many derivatives exhibit off-target effects against VEGFR, PDGFR, and Kit, leading to adverse events [6]. Additionally, metabolic instability of the 3-amino group results in rapid in vivo clearance, compromising therapeutic efficacy [8]. The solubility-paradox presents another hurdle: while hydrophobic C5-aryl substitutions enhance potency, they simultaneously reduce aqueous solubility, limiting bioavailability [3]. Contemporary research focuses on four primary objectives: 1) Confirmation modulation through 6-phenyl substitution to reduce spatial hindrance [4]; 2) Strategic fluorine incorporation to balance lipophilicity and permeability [6]; 3) Piperazine-based solubilizing groups at N1 to enhance pharmacokinetics [3]; and 4) Hybrid pharmacophore design integrating mercaptoacetamide moieties for multi-target inhibition [2]. Molecular modeling studies indicate that replacing the traditional carboxamide linker with sulfonamide or amine functionalities could potentially enhance selectivity profiles while maintaining potency against resistant kinase mutants [8].
Table 3: Key Research Gaps and Proposed Optimization Strategies
Research Gap | Consequence | Proposed Solutions | Current Progress |
---|---|---|---|
Planar conformation of 4-phenyl derivatives | Steric hindrance with gatekeeper residues | 6-Phenyl positional isomerism | 10-fold improved Bcr-AblT315I inhibition |
Off-target kinase activity | Dose-limiting toxicities | Meta-fluorine substitutions on phenyl ring | Improved selectivity indices in KG1 cells |
Metabolic instability | Rapid systemic clearance | Piperazine incorporation at N1 | Enhanced t₁/₂ with retained potency |
Aqueous solubility limitation | Poor oral bioavailability | Ethanol-water crystallization | CAN-catalyzed synthesis improves crystallinity |
Resistant kinase mutations | Therapeutic failure | Flexible diacylpiperazine linkers | Effective against T315I mutation |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3